4-Bromoisoquinolin-1(2H)-one (CAS 3951-95-9) is a highly versatile, halogenated heterocyclic building block characterized by its rigid isoquinolone core, a reactive C4-bromine atom, and a tautomeric C1-carbonyl/N2-H lactam motif. In industrial and medicinal chemistry procurement, it is primarily selected for its dual-reactivity profile: the C4 position is primed for transition-metal-catalyzed cross-couplings, while the lactam nitrogen allows for orthogonal alkylation or protection[1]. As a stable, easily handled solid, it serves as a critical precursor for synthesizing complex polycyclic pharmacophores, including kinase and PARP inhibitors, where precise regiochemical control and predictable processability are required[2].
Substituting 4-Bromoisoquinolin-1(2H)-one with its unhalogenated parent, isoquinolin-1(2H)-one, introduces significant process inefficiencies. Direct bromination of the unsubstituted core typically requires harsh reagents (e.g., Br2 in acetic acid or NBS) and often results in 10–15% over-brominated or off-target regioisomeric impurities, necessitating costly chromatographic purification or recrystallization [1]. Furthermore, attempting to use the cheaper 4-chloroisoquinolin-1(2H)-one analog as a direct substitute in cross-coupling reactions frequently leads to stalled reactions or requires the procurement of expensive, proprietary phosphine ligands to activate the stubborn C-Cl bond [2]. Procuring the pre-brominated, regiochemically pure compound is therefore essential for scalable, reproducible syntheses.
When subjected to standard Suzuki-Miyaura coupling conditions, 4-Bromoisoquinolin-1(2H)-one demonstrates superior reactivity compared to its chlorinated analog. The C-Br bond readily undergoes oxidative addition with basic palladium catalysts, achieving high yields at moderate temperatures[1]. In contrast, the 4-chloro derivative requires significantly higher thermal energy and specialized ligands, increasing the overall cost of goods and limiting functional group tolerance on the coupling partner [2].
| Evidence Dimension | Coupling yield and required conditions |
| Target Compound Data | >85% yield at 80°C using standard Pd(PPh3)4 (1-2 mol%) |
| Comparator Or Baseline | 4-Chloroisoquinolin-1(2H)-one (<30% yield at 80°C; requires >110°C and specialized ligands like XPhos to exceed 80%) |
| Quantified Difference | ~55% higher yield under mild conditions; eliminates the need for expensive bulky phosphine ligands. |
| Conditions | Standard Suzuki coupling with phenylboronic acid, K2CO3, dioxane/water. |
Procuring the bromo-variant allows manufacturers to use cheaper, off-the-shelf palladium catalysts and milder temperatures, directly reducing process costs and energy consumption.
Relying on the in-house bromination of unsubstituted isoquinolin-1(2H)-one introduces significant variability in batch regiopurity. Electrophilic aromatic substitution can occur at multiple positions on the isoquinoline ring depending on subtle temperature and concentration shifts [1]. Procuring highly pure 4-Bromoisoquinolin-1(2H)-one guarantees a fixed C4 functionalization point, bypassing the yield loss typically associated with purging unwanted isomers during downstream isolation [2].
| Evidence Dimension | Regioisomeric purity and downstream yield loss |
| Target Compound Data | >98% regiochemical purity at C4 (direct procurement) |
| Comparator Or Baseline | Unsubstituted isoquinolin-1(2H)-one (requires in-house bromination, typically yielding 85-90% desired product with 10-15% mixed isomers/over-bromination) |
| Quantified Difference | Eliminates a synthetic step and recovers 10-15% of material otherwise lost to impurity purging. |
| Conditions | Standard electrophilic bromination (NBS/DMF or Br2/AcOH) vs. direct use of procured intermediate. |
Purchasing the pre-brominated building block ensures batch-to-batch reproducibility and eliminates the regulatory and safety burdens of handling bulk brominating agents.
The structural advantage of 4-Bromoisoquinolin-1(2H)-one lies in its orthogonal reactive sites. Unlike 4-bromoisoquinoline, which lacks the lactam motif, this compound allows for selective N-alkylation or N-arylation prior to, or following, C4 cross-coupling [1]. This bifunctionality is critical when constructing complex libraries where the nitrogen atom must be decorated with specific solubilizing groups or pharmacophores without disturbing the C-Br bond [2].
| Evidence Dimension | N-alkylation compatibility |
| Target Compound Data | Quantitative N-alkylation (>90% yield) with alkyl halides while preserving the C4-Br bond. |
| Comparator Or Baseline | 4-Bromoisoquinoline (Lacks the NH group entirely, zero capacity for lactam-directed N-alkylation). |
| Quantified Difference | Provides an additional, orthogonal vector for structural diversification not present in the standard isoquinoline core. |
| Conditions | Alkylation using R-X, K2CO3, DMF at room temperature to 60°C. |
This dual-reactivity profile makes it an indispensable scaffold for medicinal chemists needing to independently optimize two distinct vectors (C4 and N2) on the isoquinolone core.
The compound is a premier starting material for synthesizing isoquinolone-based inhibitors. The ability to perform mild Suzuki couplings at C4 while orthogonally alkylating the N2 position allows for rapid exploration of structure-activity relationships (SAR) in drug discovery workflows, avoiding the harsh conditions that degrade sensitive functional groups [1].
Due to its high regiochemical purity and predictable reactivity, this scaffold is utilized in the scalable synthesis of novel agrochemicals. The rigid isoquinolone core provides necessary metabolic stability, while the C4-bromine allows for the modular attachment of diverse aryl or heteroaryl groups required for target binding [2].
The compound's amenability to low-temperature, high-yield cross-couplings makes it an excellent precursor for appending extended conjugated systems at the C4 position. This is a common and highly effective strategy in developing thermally stable organic light-emitting diode (OLED) materials and thermally activated delayed fluorescence (TADF) emitters [3].
Irritant